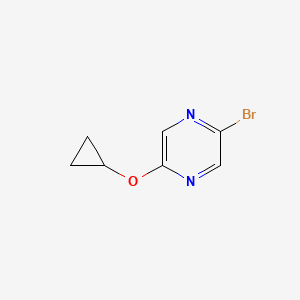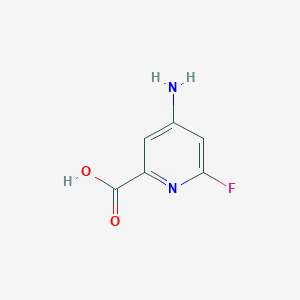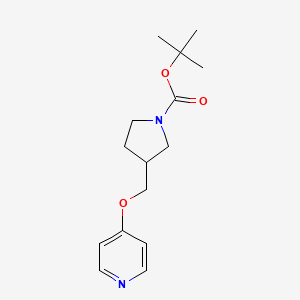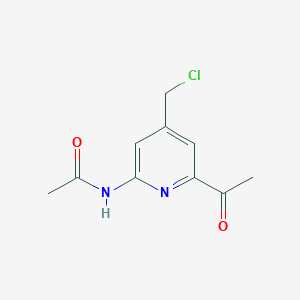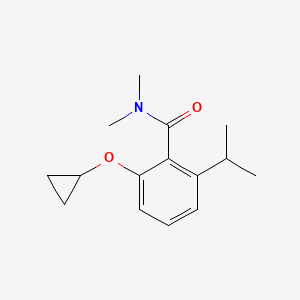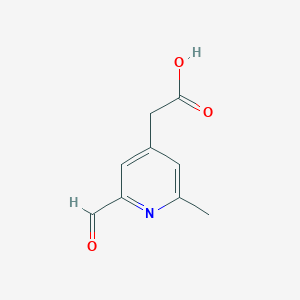
5-Tert-butoxy-2-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butoxy-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.30 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Tert-butoxy-2-hydroxybenzenesulfonamide typically involves the reaction of tert-butyl alcohol with 2-hydroxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5-Tert-butoxy-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Tert-butoxy-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Tert-butoxy-2-hydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. It binds to the active site of enzymes, inhibiting their activity by forming coordination bonds with metal ions or through hydrogen bonding and hydrophobic interactions . This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Tert-butoxy-2-hydroxybenzenesulfonamide include other sulfonamides and hydroxybenzenesulfonamides. this compound is unique due to its tert-butoxy group, which imparts distinct chemical properties and reactivity. Other similar compounds include:
- 2-Hydroxybenzenesulfonamide
- 5-Tert-butyl-2-hydroxybenzenesulfonamide
- 5-Methoxy-2-hydroxybenzenesulfonamide
These compounds share some structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H15NO4S |
|---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
2-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-7-4-5-8(12)9(6-7)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI-Schlüssel |
MSVPKJZLCFICDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


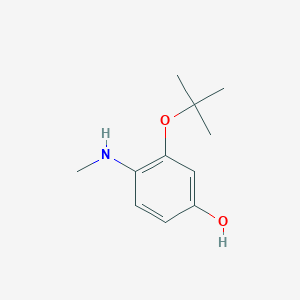
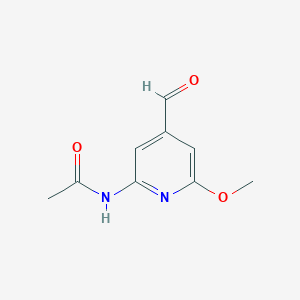
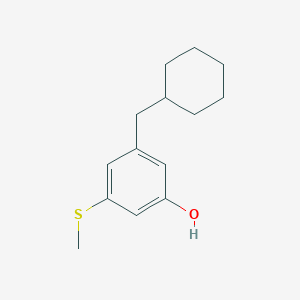
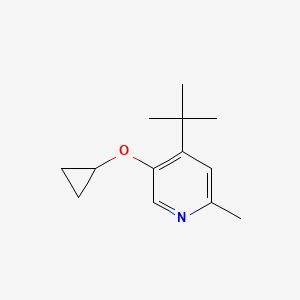

![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

